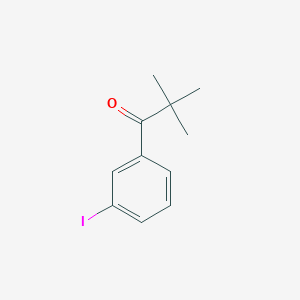
1-(3-Iodo-phenyl)-2,2-dimethyl-propan-1-one
Cat. No. B8611362
M. Wt: 288.12 g/mol
InChI Key: IRTDOONLNJDVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07666879B2
Procedure details


Combine NaOtBu (3.6 g, 4 equiv.), THF (10 mL), and NMP (10 mL) in a round bottomed flask. Place under nitrogen and cool to 0° C. Dissolve 1-(3-iodo-phenyl)-propan-1-one (2 g, 9.4 mmol) in THF (10 mL) and add dropwise to the reaction. Immediately following, add methyl iodide (2.3 mL, 4 equiv.) via syringe. Stir at 0° C. for 5 hours. Quench reaction with water then dilute with ethyl acetate. Wash organics with water then aqueous saturated sodium chloride. Dry over magnesium sulfate, filter and concentrate in vacuo. Purify by silica chromatography (Hex→5% EtOAc:Hexanes) to give 2.0 g clear liquid. 1H NMR (400 MHz, DMSO-d6) δ 7.70 (m, 2H), 7.66 (m, 1H), 7.40 (m, 1H), 1.23 (s, 9H).









Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[Na+].[I:7][C:8]1[CH:9]=C(C(=O)CC)C=C[CH:13]=1.CI.[Cl-].[Na+].[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>C(OCC)(=O)C.O.CN1C(=O)CCC1>[I:7][C:8]1[CH:13]=[C:22]([C:26](=[O:25])[C:2]([CH3:4])([CH3:3])[CH3:1])[CH:23]=[CH:24][CH:9]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at 0° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica chromatography (Hex→5% EtOAc:Hexanes)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C=CC1)C(C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
